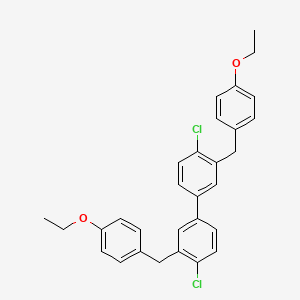

4,4'-Dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl

Description

4,4'-Dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl (CAS: Not explicitly listed in evidence) is a biphenyl derivative characterized by chloro groups at the 4,4'-positions and 4-ethoxybenzyl substituents at the 3,3'-positions. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science applications. It is notably cited as a related impurity in the synthesis of Dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor . Its dichlorinated biphenyl backbone shares structural similarities with compounds used in dyes, polymers, and organic electronics, though its ethoxybenzyl substituents distinguish its reactivity and functionality.

Properties

IUPAC Name |

1-chloro-4-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[(4-ethoxyphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28Cl2O2/c1-3-33-27-11-5-21(6-12-27)17-25-19-23(9-15-29(25)31)24-10-16-30(32)26(20-24)18-22-7-13-28(14-8-22)34-4-2/h5-16,19-20H,3-4,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPLJJOGXJGLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)Cl)CC4=CC=C(C=C4)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme:

- Starting Material: 4-chloro-3-(4-ethoxybenzyl)benzene

- Coupling Partner: A similar or complementary aromatic halide or boronic acid derivative

- Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

- Base: Potassium carbonate or sodium tert-butoxide

- Solvent: Toluene, dimethylformamide (DMF), or tetrahydrofuran (THF)

- Conditions: Elevated temperature (100–150°C), inert atmosphere (nitrogen or argon)

Reaction Conditions and Optimization:

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | 1–5 mol% | Ensures high coupling efficiency |

| Temperature | 100–150°C | Promotes reaction rate |

| Solvent | Toluene, DMF, THF | Choice depends on substrate solubility |

| Reaction Time | 12–24 hours | For complete conversion |

Outcome:

This method yields the biphenyl backbone with the desired dichloro and ethoxybenzyl substituents, forming the core structure of the target compound.

Preparation of Precursors: Functionalized Aromatic Halides

The synthesis of the key intermediates involves multi-step aromatic substitution and halogenation:

- Electrophilic Aromatic Substitution: Introduction of chloro groups onto the biphenyl core.

- Nucleophilic Substitution: Attachment of ethoxybenzyl groups via nucleophilic aromatic substitution or via Friedel-Crafts alkylation.

Representative Procedure:

- Chlorination: Using Cl₂ or SO₂Cl₂ in the presence of Lewis acids (FeCl₃) to selectively chlorinate aromatic rings.

- Ethoxybenzylation: Friedel-Crafts alkylation with 4-ethoxybenzyl chloride in the presence of AlCl₃ or BF₃·Et₂O.

Industrial-Scale Synthesis

Large-scale production employs similar routes but optimized for efficiency and safety:

- Continuous Flow Reactors: To enhance heat transfer and reaction control.

- Purification: Recrystallization or chromatography to achieve high purity.

- Reaction Monitoring: TLC, GC-MS, or HPLC to ensure completion.

Alternative Synthetic Pathways

Recent patents and research suggest alternative approaches:

- Oxidative Coupling: Using oxidants like copper or iron salts to facilitate biphenyl formation.

- Metal-Catalyzed Cross-Couplings: Employing newer catalysts such as nickel complexes for cost-effective synthesis.

Data Table: Summary of Preparation Methods

| Method | Key Reactants | Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-catalyzed Suzuki coupling | 4-chloro-3-(4-ethoxybenzyl)benzene + boronic acids | Pd(PPh₃)₄ | 100–150°C, inert atmosphere | High selectivity, yields | Cost of Pd catalysts |

| Friedel-Crafts alkylation | Aromatic halides + 4-ethoxybenzyl chloride | AlCl₃ | Room temp to 80°C | Straightforward | Overalkylation risk |

| Oxidative coupling | Aromatic precursors + oxidants | Copper or iron salts | Reflux | Cost-effective | Possible side reactions |

Research Findings and Notes:

- The coupling reactions are highly efficient when employing palladium catalysis under inert atmospheres, with reaction temperatures optimized around 120°C for maximal yield.

- Purification often involves recrystallization from ethanol or ethyl acetate, yielding high-purity compounds suitable for further applications.

- Recent patents highlight the potential of using metal-organic frameworks (MOFs) as catalysts to improve selectivity and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichloro-3,3’-bis(4-ethoxybenzyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, hydro derivatives, and substituted biphenyl derivatives.

Scientific Research Applications

Basic Characteristics

- Molecular Weight : 491.45 g/mol

- Boiling Point : Approximately 597.4 °C

- Density : 1.174 g/cm³

Structural Features

The compound features two chlorine atoms and two ethoxybenzyl groups attached to a biphenyl core. This unique structure contributes to its diverse reactivity and potential applications.

Chemistry

4,4'-Dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for synthesizing more complex organic molecules.

Reactions

- Oxidation : Can be oxidized to form quinones.

- Reduction : Can be reduced to hydro derivatives.

- Substitution : Chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

Biology

Research has indicated potential biological activities associated with this compound. It is being investigated for:

- Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various pathogens.

- Anticancer Activity : Preliminary findings suggest it may inhibit cancer cell proliferation.

Medicine

While primarily recognized as an impurity in Dapagliflozin, ongoing research aims to explore its therapeutic potential. Investigations are focused on its pharmacological properties and possible roles in drug formulation.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its stability and reactivity make it suitable for various formulations.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential for development into antimicrobial agents.

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry project, this compound was used as a precursor in the construction of complex organic frameworks. The research highlighted its role in facilitating reactions that led to the formation of novel biphenyl derivatives with enhanced properties for material science applications.

Mechanism of Action

The mechanism of action of 4,4’-Dichloro-3,3’-bis(4-ethoxybenzyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, leading to altered metabolic pathways.

Receptor Binding: It can bind to receptors on cell surfaces, triggering signaling cascades that affect cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous biphenyl derivatives, as detailed below.

Structural Analogues in Pharmaceutical Chemistry

- The ethoxybenzyl groups in the target compound may influence metabolic stability compared to simpler halogenated biphenyls.

Biphenyl-Based Cosmetic Colorants

- CI21100 (CAS 5102-83-0) : A dichlorobiphenyl azo dye with dimethylphenyl and oxobutyramide substituents . Unlike the target compound, CI21100’s azo linkages and lack of ethoxy groups limit its electronic conjugation, making it suitable as a cosmetic colorant rather than a functional material.

- CI21108 (CAS 5567-15-7) : Features chloro-dimethoxyphenyl and oxobutyramide groups . The methoxy substituents here enhance solubility but reduce steric bulk compared to ethoxybenzyl groups in the target compound.

Electroluminescent Polymers and OLED Materials

- 3,3′-Bis(chloromethyl)-4,4′-diethoxy-1,1′-biphenyl (CAS: Not provided): This polymer precursor shares ethoxy groups with the target compound but includes chloromethyl moieties, enhancing reactivity for polymerization . Its π-conjugated backbone is critical for electroluminescence, a property less emphasized in the target compound’s pharmaceutical role.

- DPVBi (4,4′-bis(2,2′-diphenylvinyl)-1,1′-biphenyl) : A blue-emitting OLED material with diphenylvinyl groups, achieving high brightness (15,840 cd/m²) and efficiency (3.2% external quantum efficiency) . The target compound’s ethoxybenzyl groups likely reduce charge mobility compared to DPVBi’s vinyl substituents.

Dichlorobiphenyl Diamines and Dyes

- 3,3'-Dichloro[1,1'-biphenyl]-4,4'-diamine: Used in dye intermediates, this diamine’s amino groups enable covalent bonding to azo dyes, contrasting with the target compound’s ethoxybenzyl passive substituents .

Comparative Data Table

Key Research Findings

- Material Science : Ethoxy substituents in biphenyl derivatives enhance solubility but may reduce charge transport efficiency compared to vinyl or carbazole groups (e.g., DPVBi’s 11.00 cd/A efficiency vs. the target compound’s undefined electronic performance).

- Synthetic Flexibility : Chloromethyl analogues (e.g., ) demonstrate the utility of reactive sites for constructing π-conjugated polymers, a feature absent in the target compound due to its ethoxybenzyl passivation .

Biological Activity

4,4'-Dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl, also known as Dapagliflozin impurity (CAS No. 2176485-21-3), is an organic compound that belongs to the biphenyl family. Its structure includes two ethoxybenzyl groups and two chlorine atoms, which contribute to its chemical properties and potential biological activities. This article explores the biological activity of this compound based on diverse research findings.

- Molecular Formula : C30H28Cl2O2

- Molecular Weight : 491.45 g/mol

- Synthesis : Typically synthesized through a coupling reaction involving 4-chloro-3-(4-ethoxybenzyl)benzene under palladium catalysis at elevated temperatures (100-150°C) .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It binds to cell surface receptors, triggering signaling cascades that influence cellular functions .

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities including antimicrobial effects and potential cytotoxicity.

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of related compounds on cancer cell lines. For instance:

- Compound 10h demonstrated moderate cytotoxicity with an IC50 value of 41.6 μM against HepG2 cells (human liver cancer cell line) .

Case Studies

While specific case studies directly involving this compound are scarce, research on its parent compound Dapagliflozin provides insights into its biological implications:

- Dapagliflozin and Its Impurities : Dapagliflozin is primarily used for managing type 2 diabetes by inhibiting sodium-glucose cotransporter 2 (SGLT2). The presence of impurities like this compound in formulations necessitates thorough evaluation for safety and efficacy during drug development .

- Quality Control in Pharmaceutical Development : The compound is utilized as a reference standard in quality control processes for Dapagliflozin-related formulations to ensure compliance with regulatory standards .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4'-Dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via cross-coupling reactions involving Grignard reagents or transition-metal catalysis. For example, biphenyl derivatives are often prepared using Ullmann or Suzuki-Miyaura coupling. A key precursor, 4,4'-dichloro-1,1'-biphenyl, is synthesized by treating 1-bromo-4-chlorobenzene with copper(II) or nickel catalysts, achieving ~73% yield under optimized reflux conditions . Ethoxybenzyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution, requiring careful control of temperature and solvent polarity to avoid side reactions.

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Look for aromatic proton signals in the δ 6.5–7.5 ppm range (biphenyl core) and ethoxybenzyl methylene protons (δ ~4.3–4.5 ppm).

- ¹³C NMR : Chlorine substituents deshield adjacent carbons, with signals at δ 125–135 ppm.

Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺), while FT-IR identifies C-Cl stretches (~550–600 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹). Contradictions in spectral data should be resolved by comparing synthetic intermediates .

Advanced Research Questions

Q. How does the steric and electronic configuration of this compound influence its reactivity in azo dye synthesis?

- Answer : The dichlorinated biphenyl core acts as a rigid scaffold, stabilizing diazonium intermediates for azo coupling. The ethoxybenzyl groups enhance solubility in polar aprotic solvents (e.g., DMF), facilitating electrophilic substitution. In dye chemistry, this compound reacts with aromatic amines or phenols under acidic conditions to form bis-azo derivatives, as seen in CI21100 and CI21108 pigments . The chlorine atoms increase electrophilicity, while ethoxy groups modulate steric hindrance, affecting regioselectivity .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Answer : Discrepancies in crystal structures (e.g., bond angles, packing motifs) arise from polymorphism or solvent inclusion. Use single-crystal X-ray diffraction (SCXRD) with low-temperature data collection (100 K) to minimize thermal motion artifacts. For example, biphenyl derivatives often exhibit planar or twisted conformations depending on substituent bulk; computational modeling (DFT) can validate experimental data by comparing energy-minimized structures .

Q. How do regulatory restrictions (e.g., REACH) impact the use of this compound in academic research?

- Answer : Under REACH, 3,3'-dichlorobiphenyl derivatives are classified as hazardous due to structural similarity to benzidine carcinogens. Researchers must adhere to:

- Safety Protocols : Use fume hoods, personal protective equipment (PPE), and closed systems for diazonium reactions .

- Documentation : Maintain records of synthesis scale (<10 kg/year) and disposal methods to comply with ECHA guidelines .

Methodological Challenges

Q. What analytical techniques are recommended for quantifying trace impurities in this compound during pharmaceutical impurity profiling?

- Answer : High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (λ = 254 nm) is standard. For enhanced resolution:

- UHPLC-MS/MS : Detects impurities at ppm levels using selective ion monitoring (SIM).

- NMR Relaxation Methods : Differentiate impurities by relaxation times (T₁/T₂) in deuterated solvents .

Q. How can computational chemistry predict the environmental persistence of this compound?

- Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-lives. Key parameters:

- LogP : High lipophilicity (LogP >4) suggests bioaccumulation potential.

- Electrophilicity Index (ω) : Predicts reactivity with nucleophiles in aquatic systems.

Validation via experimental OECD 301F tests (ready biodegradability) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.